Copper neodecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

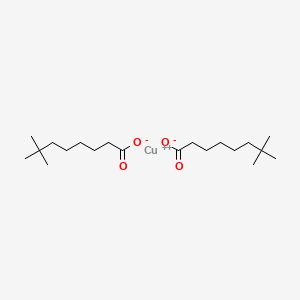

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;7,7-dimethyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H20O2.Cu/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUOTFHJTGLPSG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897140 | |

| Record name | Copper bis(neodecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68084-48-0, 91364-56-6, 50315-14-5 | |

| Record name | Neodecanoic acid, copper(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068084480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper bis(neodecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(2+) neodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neodecanoic acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Copper (II) Neodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of copper (II) neodecanoate. It is intended to serve as a critical resource for professionals in research, development, and pharmaceutical sciences who utilize or are exploring the applications of this organometallic compound. This document details the compound's structural characteristics, thermal behavior, and solubility, supported by experimental protocols and logical workflows.

Chemical Identity and Structure

Copper (II) neodecanoate is a metal-organic compound consisting of a central copper (II) ion coordinated by two neodecanoate ligands.[1][2] Neodecanoic acid is a branched-chain carboxylic acid, which imparts significant hydrophobic properties to the complex, influencing its solubility and applications.[1] The compound is formally named copper(2+) bis(7,7-dimethyloctanoate).[1]

Structurally, the copper (II) center typically adopts a square planar or distorted octahedral geometry.[1] Each neodecanoate ligand coordinates to the copper ion in a bidentate fashion through the oxygen atoms of the carboxylate group.[1]

Physicochemical Data Summary

The quantitative physicochemical properties of copper (II) neodecanoate are summarized in the table below. These values are compiled from various sources and represent the compound's key physical and chemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₈CuO₄ | [1][2][3] |

| Molecular Weight | 406.03 - 406.1 g/mol | [1][2][3][4] |

| Appearance | Dark green liquid or blue-green solid | [1][3] |

| Density | ~0.95 g/cm³ (liquid form); 1.08 g/cm³ (at 20°C) | [1][5] |

| Melting Point | Decomposes above 220°C | [1][2] |

| Boiling Point | 110°C (solvent-dependent); 265.6°C at 760 mmHg | [1][3][6] |

| Flash Point | 121.3°C | [6] |

| Solubility | Miscible in toluene and xylene; Insoluble or difficult to mix in water. | [1][3][7] |

| Decomposition Temp. | Initial decomposition at ~220°C; complete by ~230-250°C | [2][8] |

| CAS Registry Numbers | 68084-48-0, 50315-14-5 | [2][4] |

| IUPAC Name | copper; 7,7-dimethyloctanoate | [2][3] |

Experimental Protocols

This section details the methodologies for the synthesis and thermal analysis of copper (II) neodecanoate, reflecting common laboratory and industrial practices.

This protocol describes a common method for synthesizing copper (II) neodecanoate with high purity by first forming a sodium salt of neodecanoic acid.[2]

Step I: Formation of Sodium Neodecanoate

-

Neutralization: Dissolve 46.5 g of sodium hydroxide (NaOH) in 1 L of deionized water in a suitable reaction vessel.

-

Acid Addition: In a separate beaker, dissolve 200 g of 95% neodecanoic acid in 1 L of methanol.

-

Reaction: Slowly add the methanolic neodecanoic acid solution to the NaOH solution while stirring continuously.

-

Heating: Heat the mixture to 50°C and maintain stirring for 1 hour to ensure the complete formation of sodium neodecanoate.[2]

Step II: Formation of Copper (II) Neodecanoate

-

Copper Salt Preparation: Dissolve 70 g of copper (II) nitrate (Cu(NO₃)₂) in 1 L of deionized water.

-

Precipitation: Add the copper (II) nitrate solution to the sodium neodecanoate solution from Step I.

-

Reaction: Maintain the reaction temperature at 50°C with continuous stirring for 1 hour to facilitate the double displacement reaction, precipitating copper (II) neodecanoate.[2]

-

Extraction: After the reaction is complete, perform a liquid-liquid extraction of the copper (II) neodecanoate product using xylene as the organic solvent.[2]

-

Purification: The crude product can be further purified by recrystallization from ethanol or hexane to yield a product with >95% purity.[1]

Thermogravimetric analysis is crucial for determining the thermal stability and decomposition profile of copper (II) neodecanoate, which is particularly important for its application in conductive inks.[2]

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of copper (II) neodecanoate into a TGA sample pan (typically alumina or platinum).

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Atmosphere Control: Purge the furnace with an inert atmosphere (e.g., nitrogen) or a reducing atmosphere (e.g., 3% H₂ in nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidation.

-

Heating Program: Program the instrument to heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: Record the sample weight as a function of temperature.

-

Analysis: Analyze the resulting TGA curve (weight % vs. temperature). The onset temperature of weight loss indicates the beginning of decomposition. Copper (II) neodecanoate typically shows an initial decomposition stage around 220°C and a second stage around 230°C, corresponding to the complete transformation to metallic copper.[2][8]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes involving copper (II) neodecanoate.

Caption: Workflow for the synthesis of Copper (II) Neodecanoate.

Caption: Preparation of conductive nano ink from Copper (II) Neodecanoate.[2]

Caption: Thermal decomposition pathway of Copper (II) Neodecanoate.[2]

References

- 1. Buy Copper neodecanoate | 68084-48-0 [smolecule.com]

- 2. This compound | 50315-14-5 | Benchchem [benchchem.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound | C20H38CuO4 | CID 163179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. copper(2+) neodecanoate CAS#: 68084-48-0 [amp.chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 8. nfml.yonsei.ac.kr [nfml.yonsei.ac.kr]

An In-depth Technical Guide to Copper Neodecanoate: Properties, Synthesis, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of copper neodecanoate, a versatile organometallic compound. It details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and explores its role in key biological signaling pathways.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference. This data is essential for both laboratory and industrial applications.

| Property | Value |

| CAS Number | 50315-14-5, 68084-48-0 |

| Molecular Weight | ~406.1 g/mol [1] |

| Molecular Formula | C₂₀H₃₈CuO₄[1] |

Experimental Protocols

Detailed methodologies for the synthesis, thermal decomposition, and characterization of this compound are provided to ensure reproducibility in research settings.

This protocol outlines a common method for the laboratory-scale synthesis of this compound.

Step 1: Formation of Sodium Neodecanoate

-

Dissolve 46.5 g of sodium hydroxide (NaOH) in 1 L of deionized water.

-

In a separate vessel, dissolve 200 g of 95% neodecanoic acid in 1 L of methanol.

-

Add the neodecanoic acid solution to the NaOH solution while stirring.

-

Maintain the reaction mixture at 50°C for 1 hour with continuous stirring.[2]

Step 2: Formation of Copper(II) Neodecanoate

-

Prepare a solution of copper nitrate by dissolving 70 g of copper nitrate (Cu(NO₃)₂) in 1 L of deionized water.

-

Add the copper nitrate solution to the sodium neodecanoate solution from Step 1.

-

Allow the reaction to proceed at 50°C for 1 hour.

-

Extract the resulting copper(II) neodecanoate using xylene.

This compound can be thermally decomposed to produce copper nanoparticles, a critical process for applications in conductive inks.

-

Preparation: A thin film of this compound is deposited on a substrate.

-

Annealing: The coated substrate is placed in a furnace and annealed at 320°C in a hydrogen atmosphere.[2]

-

Decomposition: Thermogravimetric analysis (TGA) shows that decomposition begins around 220°C with ligand loss, followed by a complete transformation to metallic copper and nano-sized copper hydroxide at 230°C.[2]

A variety of analytical methods can be employed to characterize this compound and its derivatives.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition profile.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and confirm the coordination of the neodecanoate ligand to the copper center.

-

UV-Visible Spectroscopy: To study the electronic properties of the copper complex.

-

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For precise quantification of the copper content.

Signaling Pathways

Copper ions, which can be released from this compound, are known to modulate various cellular signaling pathways. This section explores the role of copper in the NF-κB and NRF2 pathways, which are critical in inflammation and oxidative stress responses, respectively.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Copper has been shown to activate this pathway, potentially through the generation of reactive oxygen species (ROS).

The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is the primary regulator of the antioxidant response. Copper can influence this pathway by promoting the oxidation of hydroquinones to quinones, which are known activators of NRF2.

References

A Technical Guide to the Synthesis and Structural Characterization of Copper Neodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and comprehensive structural analysis of copper(II) neodecanoate. The document details a common and effective synthesis protocol and outlines the key analytical techniques used to confirm the structure and properties of the compound. All quantitative data is presented in tabular format for clarity and comparative purposes, and workflows are visualized using diagrams.

Chemical Identity and Properties

Copper(II) neodecanoate is a metal-organic compound, specifically a copper salt of neodecanoic acid. Due to the branched nature of the neodecanoate alkyl chain, it exhibits good solubility in nonpolar organic solvents and has thermal properties that make it an excellent precursor for producing copper-based nanomaterials and conductive films.[1][2] Its formal chemical identification parameters are summarized below.

Table 1: Chemical Identification of Copper Neodecanoate

| Identifier | Value |

|---|---|

| IUPAC Name | copper;7,7-dimethyloctanoate[3][4][5] |

| Synonyms | Copper(2+) neodecanoate, Cupric neodecanoate, Copper bis(neodecanoate)[5] |

| CAS Numbers | 50315-14-5, 68084-48-0[5] |

| Molecular Formula | C₂₀H₃₈CuO₄[4][5] |

| Molecular Weight | 406.06 g/mol [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step metathesis (salt exchange) reaction. This process involves the initial saponification of neodecanoic acid to form a soluble salt, followed by a reaction with a copper(II) salt to precipitate the final product.[1]

Experimental Protocol: Two-Step Metathesis Reaction

This protocol describes the synthesis starting from neodecanoic acid and copper(II) nitrate.

Step A: Preparation of Sodium Neodecanoate

-

Prepare a solution of sodium hydroxide.

-

Prepare a methanolic solution of neodecanoic acid.

-

Add the neodecanoic acid solution to the sodium hydroxide solution under stirring.

-

Maintain the reaction temperature at 50 °C for 1 hour to ensure complete saponification, yielding an aqueous solution of sodium neodecanoate.

Step B: Formation and Extraction of Copper(II) Neodecanoate

-

Prepare an aqueous solution of copper(II) nitrate.

-

Add the copper(II) nitrate solution to the sodium neodecanoate solution from Step A. The reaction is: 2 C₉H₁₉COONa + Cu(NO₃)₂ → Cu(C₉H₁₉COO)₂ + 2 NaNO₃[1]

-

Stir the mixture at 50 °C for 1 hour. A dark green slurry of this compound will form.[1]

-

Perform a liquid-liquid extraction using xylene to separate the organic-soluble this compound from the aqueous phase containing sodium nitrate.[1]

-

Remove the solvent from the organic phase under reduced pressure to yield the final product.

Summary of Synthesis Parameters

The following table summarizes the quantitative aspects of the described protocol.

Table 2: Summary of Reagents and Conditions for Synthesis

| Step / Component | Conditions / Details | Outcome / Characteristics |

|---|---|---|

| Sodium Neodecanoate Synthesis | Neodecanoic acid, NaOH, Methanol/Water | Formation of sodium neodecanoate solution |

| This compound Synthesis | 70 g Cu(NO₃)₂ in 1 L water added to the sodium salt solution | Dark green slurry[1] |

| Reaction Conditions | Stirred at 50 °C for 1 hour | Complete reaction |

| Purification | Extracted with xylene | Product with ~14.2% metal content[1] |

Structural Characterization

A combination of analytical techniques is employed to confirm the identity, structure, and purity of the synthesized this compound.

X-ray Crystallography

While a specific single-crystal X-ray structure for copper(II) neodecanoate is not widely reported, its structure can be confidently inferred from the vast body of literature on similar copper(II) carboxylates.[3][6][7] These compounds almost universally adopt a dinuclear "paddle-wheel" structure.[6][7] In this arrangement, two copper(II) ions are bridged by four syn,syn-η¹:η¹:μ carboxylate ligands.[7] The coordination environment around each copper center is typically a distorted square pyramid, with the basal plane formed by four oxygen atoms from the carboxylate groups and the apical position potentially occupied by a solvent molecule.[6][7]

Table 3: Typical Structural Parameters for Copper(II) Carboxylates

| Parameter | Description | Typical Value |

|---|---|---|

| Molecular Structure | Dinuclear "paddle-wheel" cage | Cu···Cu separation of ~2.6 Å[6] |

| Coordination Geometry | Distorted Square Pyramidal | CuNO₄ or CuO₅[7][8] |

| Carboxylate Binding Mode | Bridging bidentate (syn,syn) | Connects two Cu(II) centers[7] |

| Cu-O Bond Lengths (eq.) | Bonds in the square planar base | 1.95 - 1.98 Å[6][7] |

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is a powerful tool for confirming the coordination of the carboxylate group. The key diagnostic peaks are the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the deprotonated carboxylate (COO⁻) group. The disappearance of the broad O-H stretching band from the free neodecanoic acid is the primary indicator of complex formation.[7] The difference between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) is indicative of the carboxylate's coordination mode; a value between 170-250 cm⁻¹ suggests a bridging bidentate mode, consistent with the paddle-wheel structure.[7]

UV-Visible (UV-Vis) Spectroscopy As a d⁹ metal complex, copper(II) neodecanoate is colored and exhibits characteristic electronic transitions. The UV-Vis spectrum is dominated by a broad absorption band in the visible region, which is assigned to d-d transitions of the Cu(II) ion.[9] The position of this band is sensitive to the coordination environment. Dimeric copper(II) carboxylates also frequently show a characteristic shoulder in the near-UV region.[9]

Table 4: Summary of Spectroscopic Data

| Technique | Feature | Typical Range / Value |

|---|---|---|

| FTIR | Asymmetric stretch νₐₛ(COO⁻) | 1585 - 1610 cm⁻¹[9][10] |

| FTIR | Symmetric stretch νₛ(COO⁻) | 1415 - 1440 cm⁻¹[9][10][11] |

| FTIR | Frequency Difference (Δν) | 170 - 250 cm⁻¹ (for bridging mode)[7] |

| UV-Vis | d-d transition (λₘₐₓ) | 670 - 700 nm[9][12] |

| UV-Vis | Shoulder (dinuclear species) | ~380 nm[9] |

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Thermal analysis is critical for understanding the decomposition pathway of this compound, especially for its application as a precursor for conductive inks.[1] TGA measures the change in mass as a function of temperature, revealing the onset and completion of decomposition. DSC measures the heat flow into or out of a sample, indicating whether decomposition is endothermic or exothermic. For this compound, TGA typically shows a distinct, multi-stage decomposition profile.[13] The decomposition is an endothermic process that, under a reducing atmosphere, yields metallic copper.[1][14]

Table 5: Thermal Decomposition Data for this compound

| Technique | Parameter | Typical Value / Observation |

|---|---|---|

| TGA | Onset of Decomposition | ~220 °C[1] |

| TGA | Main Decomposition Stage | ~230 °C, leading to metallic copper[1] |

| DSC | Decomposition Peak | Endothermic process corresponding to ligand loss[14] |

| Annealing | Application Condition | Annealing at >250 °C in H₂ atmosphere forms conductive copper films[1] |

References

- 1. This compound | 50315-14-5 | Benchchem [benchchem.com]

- 2. Synthesis of superconductors from metal neodecanoates | Journal of Materials Research | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | C20H38CuO4 | CID 163179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. akjournals.com [akjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 13. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC : Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

Solubility of Copper Neodecanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of copper (II) neodecanoate in various organic solvents. Due to the scarcity of publicly available quantitative solubility data, this document focuses on qualitative solubility information derived from applications and synthesis literature, and presents a detailed experimental protocol for determining precise solubility values.

Introduction to Copper Neodecanoate and its Solubility

Copper (II) neodecanoate is a metal-organic compound with the chemical formula C₂₀H₃₈CuO₄. It consists of a central copper (II) ion coordinated to two neodecanoate ligands. The highly branched, ten-carbon neodecanoate aliphatic chains impart significant hydrophobic properties to the molecule, making it readily soluble in a range of nonpolar organic solvents.[1][2] This solubility is a critical attribute, underpinning its utility in diverse applications such as catalysis in organic synthesis, the formulation of conductive inks, and as a precursor for nanomaterial synthesis.[3] Unlike less soluble copper carboxylates, the neodecanoate ligands enhance reaction efficiency by allowing for homogeneous reaction conditions in organic media.[3]

Qualitative Solubility of this compound

While specific quantitative solubility data (e.g., in g/100 mL) is not widely published, a review of chemical literature, including synthesis procedures and product data sheets, provides strong qualitative evidence of its solubility in several organic solvents. The following table summarizes these findings.

| Solvent | Type | Evidence of Solubility | Application Context | Citation |

| Toluene | Aromatic Hydrocarbon | Commercially available as a solution; Used as a reaction solvent. | Superconductor grade solutions, Nanoparticle synthesis. | [1][4][5][6] |

| Xylene | Aromatic Hydrocarbon | Used as an extraction solvent during synthesis. | Purification and extraction post-synthesis. | [1][3] |

| Dichloroethane (DCE) | Halogenated Alkane | Employed as a solvent for chemical reactions. | Intramolecular diamination reactions. | [3] |

| Terpineol | Terpene Alcohol | Used as a solvent for ink formulations. | Preparation of conductive copper nano inks. | [3] |

| Ethanol | Polar Protic | Mentioned as a potential recrystallization solvent. | Purification of the crude product. | [1] |

| Hexane | Aliphatic Hydrocarbon | Mentioned as a potential recrystallization solvent. | Purification of the crude product. | [1] |

| Water | Polar Protic | Sparingly soluble. | A value of 183 mg/L at 20°C has been reported. | [7] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Principle

A surplus of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method (e.g., spectroscopy, chromatography, or atomic absorption).

Materials and Apparatus

-

Copper (II) neodecanoate (solid)

-

Solvent of interest (analytical grade)

-

Isothermal shaker bath or incubator with agitation capabilities

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, Atomic Absorption Spectrometer)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

-

Equilibration: Place the vials in an isothermal shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to run preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: Once equilibrium is achieved, allow the vials to rest in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) for the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles.

-

Sample Preparation for Analysis: Accurately weigh the collected filtrate. If necessary, dilute the sample to a concentration that falls within the linear range of the analytical instrument.

-

Concentration Analysis: Determine the concentration of this compound in the diluted sample using a calibrated analytical instrument. For copper-containing compounds, Atomic Absorption Spectroscopy (AAS) is a highly effective method for determining the copper concentration.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

References

- 1. Buy this compound | 68084-48-0 [smolecule.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound | 50315-14-5 | Benchchem [benchchem.com]

- 4. strem.com [strem.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. calpaclab.com [calpaclab.com]

- 7. copper(2+) neodecanoate CAS#: 68084-48-0 [amp.chemicalbook.com]

An In-depth Technical Guide to the Safety and Handling of Copper Neodecanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for copper neodecanoate, a substance of interest in various research and development applications. The information is presented to meet the needs of a scientific audience, with a focus on detailed data presentation and an understanding of the experimental basis for safety classifications.

Chemical Identification and Physical Properties

This compound is a copper salt of neodecanoic acid. It is important to distinguish it by its unique identifiers and understand its physical characteristics for safe handling and storage.

| Identifier | Value | Source |

| CAS Number | 50315-14-5, 68084-48-0 | [1][2] |

| Molecular Formula | C20H38CuO4 | [1][2] |

| Molecular Weight | 406.06 g/mol | [1] |

| Appearance | Dark green liquid | [1] |

| Boiling Point | 265.6°C at 760 mmHg | [1] |

| Flash Point | 121.3°C | [1] |

| Water Solubility | 183 mg/L at 20°C |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute oral toxicity and aquatic toxicity.

| Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

GHS Pictograms:

Signal Word: Warning

Handling Precautions and Personal Protective Equipment

Adherence to proper handling procedures and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure and ensure safety in the laboratory.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |

| Respiratory Protection | Not typically required with adequate ventilation. If aerosols or mists are generated, use a NIOSH-approved respirator with an appropriate cartridge. |

General Hygiene Practices

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where this compound is handled.

-

Remove contaminated clothing and wash it before reuse.

The following diagram illustrates the logical workflow for ensuring safe handling of this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

Experimental Protocols for Toxicological Assessment

The hazard classifications for this compound are determined through standardized toxicological studies. While specific study reports for this compound are not publicly available, the methodologies follow established OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (OECD Guideline 401)

This guideline provides a method for determining the median lethal dose (LD50) of a substance after a single oral administration.[3][4]

-

Test Animals: Typically, rats of a standard laboratory strain are used.[3]

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Multiple dose levels are used with a group of animals at each level.

-

Animals are observed for a period of at least 14 days for signs of toxicity and mortality.

-

Body weight is recorded weekly.

-

A post-mortem examination is performed on all animals.

-

-

Data Analysis: The LD50 is calculated statistically from the dose-response data. For this compound, an Acute Toxicity Estimate (ATE) for oral exposure is 500 mg/kg, which corresponds to GHS Category 4.[1]

The following diagram illustrates the experimental workflow for an acute oral toxicity study.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This guideline is used to assess the potential of a substance to cause skin irritation or corrosion.[5][6]

-

Test Animals: Albino rabbits are the preferred species.[5]

-

Procedure:

-

A small area of the animal's skin is shaved.

-

A single dose of the test substance is applied to the skin and covered with a gauze patch.[5]

-

The patch is removed after a set exposure period (typically 4 hours).

-

The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

The severity of the skin reactions is scored.

-

-

Data Analysis: The mean scores for erythema and edema are used to classify the substance's irritation potential. While specific data for this compound is not available, it is generally considered to be a skin irritant.[2]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline evaluates the potential of a substance to cause eye irritation or damage.[7][8]

-

Test Animals: Albino rabbits are typically used.[7]

-

Procedure:

-

A single dose of the test substance is applied to the conjunctival sac of one eye.[7]

-

The other eye serves as a control.

-

The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva.

-

The severity of any lesions is scored.

-

-

Data Analysis: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's eye irritation potential.

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions of use and storage.

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon oxides and copper oxides.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways due to its high aquatic toxicity.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the most current and complete information before handling any chemical.

References

- 1. tech-masters.com [tech-masters.com]

- 2. Draft screening assessment - Copper and its compounds - Canada.ca [canada.ca]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. oecd.org [oecd.org]

- 8. nucro-technics.com [nucro-technics.com]

The Evolving Landscape of Copper Carboxylates: A Historical and Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The study of copper carboxylates represents a rich and evolving field of chemical research, spanning from foundational structural discoveries to cutting-edge applications in catalysis, medicine, and materials science. This guide traces the historical development of copper carboxylate research, offering a technical overview of key milestones, experimental methodologies, and the expansion of their applications over time.

Early Discoveries and the Structural Cornerstone

While copper compounds have been utilized for centuries in applications like pigments and fungicides, the systematic scientific investigation into copper carboxylates gained significant momentum in the mid-20th century. A pivotal moment in the history of this research was the elucidation of the structure of copper(II) acetate hydrate, [Cu₂(MeCO₂)₄(H₂O)₂], by van Niekerk and Schoening in 1953.[1] This discovery revealed a dimeric "paddle-wheel" structure, a motif that would become central to the understanding of many copper(II) carboxylates.[1] In this arrangement, two copper atoms are bridged by four carboxylate ligands, with solvent molecules often occupying the axial positions. This unique structure gives rise to interesting magnetic and spectroscopic properties that have captivated researchers for decades.

The years following this discovery saw a surge in research focused on synthesizing and characterizing a wide array of copper(II) carboxylates.[1] These studies explored the diversity of structures that could be achieved, including not only the classic paddle-wheel dimers but also mononuclear, polynuclear, and polymeric arrangements.[2][3] This foundational work laid the groundwork for understanding the relationship between the structure of these compounds and their physical and chemical properties.

From Magnetic Curiosities to Catalytic Workhorses

The close proximity of the two copper centers in the paddle-wheel structure led to extensive investigation of their magnetic properties. Many of these dinuclear clusters were found to exhibit antiferromagnetic coupling, where the magnetic moments of the two copper(II) ions align in opposite directions.[1][2] This phenomenon became a major research focus, driving the development of magnetostructural correlations.

By the latter half of the 20th century, the focus of copper carboxylate research began to expand significantly into the realm of catalysis. Copper's ability to cycle between different oxidation states (Cu(I), Cu(II), Cu(III)) makes it a versatile catalyst for a variety of organic transformations.[4] Copper carboxylates, such as copper(II) acetate, have become particularly prominent in the field of C-H functionalization, providing pathways to synthesize complex organic molecules.[5] These reactions often offer advantages in terms of cost and reduced toxicity compared to precious metal catalysts.[4][5] Research in this area continues to be very active, with ongoing efforts to develop new copper carboxylate-based catalysts with improved efficiency and selectivity for a wide range of reactions, including amidation, carboxylation, and annulation.[5][6]

Biological and Medicinal Applications

The use of copper in medicine has ancient roots, with historical records indicating its use for sterilizing wounds and treating infections.[7] Modern research has revisited the therapeutic potential of copper compounds, with copper carboxylates emerging as a promising class of bioactive molecules. The complexation of copper with bioactive ligands, such as non-steroidal anti-inflammatory drugs (NSAIDs), can enhance the therapeutic properties of the parent drug.

Research has demonstrated that copper carboxylate complexes can exhibit a range of biological activities, including:

-

Anti-inflammatory and Antiulcerogenic Activity: Complexes with NSAIDs have shown enhanced anti-inflammatory effects with reduced gastrointestinal toxicity.[8]

-

Antimicrobial and Antiviral Properties: The ability of copper ions to disrupt biological processes in microorganisms has led to the investigation of copper carboxylates as potential antimicrobial agents.[8]

-

Antitumor Activity: Some copper complexes act as proteasome inhibitors, inducing apoptosis in cancer cells, and have been studied for their chemotherapeutic potential.[8][9]

The mechanism of action often involves the interaction of the complex with biomolecules like proteins and DNA.[7] The chelation of copper with organic ligands can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and reach its biological target.[7]

Role in Wood Preservation

Copper compounds have been a mainstay in wood preservation for over a century due to their fungicidal properties.[10] The history of copper-based wood preservatives has seen a significant evolution, driven by the need for efficacy against a broad spectrum of fungi and insects, as well as increasing environmental and safety concerns.

Initially, formulations like chromated copper arsenate (CCA) were widely used. In this system, copper served as the primary fungicide, arsenic as an insecticide and secondary fungicide, and chromium as a fixative.[11][12] Following the voluntary withdrawal of CCA for residential use in the early 2000s due to concerns over arsenic and chromium, a new generation of copper-based preservatives was developed.[11][12][13]

These newer formulations include:

-

Alkaline Copper Quaternary (ACQ): This water-based preservative combines copper with a quaternary ammonium compound, which acts as a co-biocide to protect against copper-tolerant fungi and insects.[12][13]

-

Copper Azole (CA): In these preservatives, copper is combined with an azole co-biocide, such as tebuconazole.[11][13]

-

Micronized Copper: A more recent innovation involves the use of micronized or dispersed particles of copper carbonate or other copper compounds suspended in water, often with a co-biocide.[11][13][14]

The chemistry of these systems involves the fixation of copper within the wood structure through ion exchange with acidic groups in the wood, such as those found in lignin and hemicellulose.[14]

Precursors in Modern Materials Science

In the 1990s, a new frontier for copper carboxylates emerged in the field of materials science with the development of metal-organic frameworks (MOFs). Pioneered by researchers like Omar Yaghi, this work utilized the principles of reticular chemistry to link metal ions or clusters with organic ligands, such as carboxylates, to create highly ordered, porous crystalline structures.[15][16] Copper carboxylate units are fundamental building blocks in many MOFs, where the geometry and connectivity of the copper-carboxylate clusters dictate the overall topology and properties of the resulting framework.[16]

Beyond MOFs, copper carboxylates serve as versatile precursors for the synthesis of nanomaterials.[1] For instance, the thermal decomposition of copper carboxylate complexes can be controlled to produce well-dispersed copper or copper oxide nanoparticles, which have applications in catalysis, electronics, and as antimicrobial agents.[1][17]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on copper carboxylates, illustrating the range of properties and reaction outcomes.

Table 1: Selected Bond Lengths and Angles in Dinuclear Copper(II) Carboxylates

| Complex | Cu-Cu Distance (Å) | Cu-O (Carboxylate) Distance (Å) | Cu-L (Axial) Distance (Å) | Reference |

| [Cu₂(CH₃COO)₄(H₂O)₂] | ~2.64 | ~1.97 | ~2.16 | [1][2] |

| [Cu₂(C₆H₅COO)₄(CH₃OH)₂] | ~2.62 | ~1.96 | ~2.20 | [18] |

| [Cu₂(2,3,4-tmbz)₄(CH₃OH)₂] | 2.627 | 1.963 - 1.973 | 2.179 | [2] |

tmbz = trimethoxybenzoate

Table 2: Catalytic Activity of Copper Carboxylates in C-H Functionalization

| Reaction | Catalyst | Substrate | Product Yield (%) | Reference |

| Benzene Acetoxylation | Cu(OAc)₂ | Benzene | >80% | [19] |

| Toluene Acetoxylation | Cu(OAc)₂ | Toluene | >80% | [19] |

| ODC of Cyclohexane | [(BPI)Cu(PPh₃)₂] | Cyclohexane | ~70% | [6] |

ODC = Oxidative Dehydrogenative Carboxylation

Detailed Experimental Protocols

Protocol 1: General Synthesis of a Copper(II) Carboxylate via Precipitation

This method is widely used for preparing copper carboxylates from water-soluble carboxylic acids.

-

Preparation of Sodium Carboxylate: Dissolve a stoichiometric amount of the desired carboxylic acid in a minimal amount of water in an Erlenmeyer flask. While stirring, add 2 M sodium hydroxide solution dropwise until the solution is just basic to litmus paper.

-

Preparation of Copper Sulfate Solution: In a separate Erlenmeyer flask, dissolve the required stoichiometric amount of copper(II) sulfate pentahydrate in a minimum volume of water.

-

Precipitation: Slowly add the copper sulfate solution to the sodium carboxylate solution with continuous stirring. A precipitate of the copper(II) carboxylate should form. If no precipitate forms immediately, cover the beaker and allow it to stand for up to 24 hours.

-

Isolation and Drying: Isolate the precipitate by vacuum filtration using a Büchner funnel. Wash the product with a small amount of cold water, followed by ethanol, to remove any unreacted starting materials. Allow the product to air dry overnight.

Protocol 2: Synthesis of Copper(II) Oleate via an Electrochemical Method[1]

This protocol describes a modern approach to synthesizing copper carboxylates.

-

Electrochemical Cell Setup: Assemble an electrochemical cell using a copper foil as the anode and a graphite rod as the cathode.

-

Electrolyte Preparation: Prepare an electrolyte solution containing 0.1 M oleic acid (the carboxylate source) and 0.5 M ammonium acetate (as a supporting electrolyte) in an appropriate solvent.

-

Electrolysis: Immerse the electrodes in the electrolyte solution. Apply a constant voltage of 10 V across the electrodes and conduct the electrolysis for 2 hours at room temperature (~27 °C). During this process, copper ions are generated at the anode and react with the oleate ions in the solution.

-

Product Isolation: After electrolysis, the copper(II) oleate complex will have formed in the solution. The product can be isolated by solvent evaporation or precipitation, followed by filtration and drying.

-

Characterization: Confirm the formation of the desired complex using spectroscopic techniques such as FTIR, UV-Vis, and XPS.[1]

Visualizations: Workflows and Structures

The following diagrams illustrate key concepts in copper carboxylate research.

Figure 1: A timeline of major developments in copper carboxylate research.

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Copper catalysis in organic synthesis [beilstein-journals.org]

- 5. Progress and prospects in copper-catalyzed C–H functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06518H [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Wood preservation - Wikipedia [en.wikipedia.org]

- 12. From Creosote to Copper | Archadeck Outdoor Living [archadeck.com]

- 13. researchgate.net [researchgate.net]

- 14. woodpreservation.ca [woodpreservation.ca]

- 15. Omar M. Yaghi - Wikipedia [en.wikipedia.org]

- 16. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 17. Copper(II) Perfluorinated Carboxylate Complexes with Small Aliphatic Amines as Universal Precursors for Nanomaterial Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cu(II) carboxylate arene C─H functionalization: Tuning for nonradical pathways - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Copper Neodecanoate in Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper neodecanoate, a copper(II) salt of neodecanoic acid, has emerged as a versatile and efficient catalyst in a variety of organic transformations. Its high solubility in organic solvents, attributed to the bulky and branched structure of the neodecanoate ligand, offers significant advantages in homogeneous catalysis. This technical guide provides a comprehensive overview of the mechanism of action of this compound in key catalytic reactions, with a focus on C-N, C-O, and C-S cross-coupling reactions, as well as intramolecular amination. The guide details proposed catalytic cycles, presents quantitative data from relevant studies, and provides exemplary experimental protocols.

Core Catalytic Principles

The catalytic activity of this compound is centered around the ability of the copper ion to cycle between different oxidation states, primarily Cu(I), Cu(II), and sometimes Cu(III). The neodecanoate ligand, while often considered a spectator ligand that primarily enhances solubility, can also influence the electronic properties of the copper center and play a role in the stability of catalytic intermediates.

The general mechanistic paradigm for copper-catalyzed cross-coupling reactions often involves the following key steps:

-

Reduction of Cu(II) to Cu(I): The precatalyst, copper(II) neodecanoate, is often reduced in situ to a catalytically active Cu(I) species. This reduction can be facilitated by a variety of reagents present in the reaction mixture, such as amines, phosphines, or other reducing agents.

-

Oxidative Addition: The active Cu(I) catalyst reacts with an electrophile (e.g., an aryl halide) in an oxidative addition step to form a Cu(III) intermediate.

-

Metathesis/Nucleophilic Substitution: The nucleophile (e.g., an amine, alcohol, or thiol) coordinates to the copper center, often with the displacement of another ligand.

-

Reductive Elimination: The final bond formation occurs through reductive elimination from the Cu(III) center, yielding the desired product and regenerating a Cu(I) species, thus completing the catalytic cycle.

It is important to note that alternative mechanisms, including those involving Cu(I)/Cu(II) cycles and radical intermediates, have also been proposed for certain copper-catalyzed reactions.

Data Presentation: Performance of this compound in Catalysis

The following tables summarize quantitative data for representative reactions catalyzed by this compound and related copper carboxylates, showcasing its efficiency in terms of reaction yields and conditions.

Table 1: this compound in Intramolecular Carboamination of Alkenes

| Substrate | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| N-Aryl-γ-alkenylsulfonamide | 2-Aryl-5-methylpyrrolidine | Cu(ND)₂ | DMF | 120 | 0.5 | 29 | >20:1 | [1] |

| N-Aryl-γ-alkenylsulfonamide | 2-Aryl-5-methylpyrrolidine | Cu(ND)₂ | DMF | 160 | 0.5 | 63 | >20:1 | [1] |

| N-Aryl-δ-alkenylsulfonamide | 2-Aryl-6-methylpiperidine | Cu(ND)₂ | DMF | 170 | 72 | 45 | - | [1] |

*ND = Neodecanoate

Table 2: Comparison of Copper Carboxylates in Intramolecular Carboamination

| Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-Aryl-γ-alkenylsulfonamide | Cu(OAc)₂ | Toluene | 110 | 24 | 51 | [1] |

| N-Aryl-γ-alkenylsulfonamide | Cu(ND)₂ | Toluene | 110 | 24 | 71 | [1] |

| N-Aryl-γ-alkenylsulfonamide | Cu(Piv)₂ | DMF | 120 | 24 | 68 | [1] |

| N-Aryl-γ-alkenylsulfonamide | Cu(2-ethylhexanoate)₂ | DMF | 120 | 24 | 70 | [1] |

*OAc = Acetate, Piv = Pivalate

Experimental Protocols

The following are representative experimental protocols for reactions where this compound or a similar copper carboxylate has been employed.

Protocol 1: Synthesis of 2,5-Disubstituted Pyrrolidines via Intramolecular Carboamination

This protocol is adapted from the work of Chemler and coworkers for the synthesis of pyrrolidines.[1]

-

Materials:

-

N-Aryl-γ-alkenylsulfonamide (1.0 equiv)

-

Copper(II) neodecanoate (1.1 equiv)

-

Dimethylformamide (DMF) (0.1 M)

-

Microwave reaction vial

-

-

Procedure:

-

To a microwave reaction vial, add the N-Aryl-γ-alkenylsulfonamide and copper(II) neodecanoate.

-

Add DMF to achieve the desired concentration.

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to 160 °C for 30 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 2,5-disubstituted pyrrolidine.

-

Protocol 2: Ullmann-Type C-N Coupling (General Procedure)

This is a general protocol for a copper-catalyzed Ullmann condensation, where this compound can be used as the catalyst.

-

Materials:

-

Aryl halide (1.0 equiv)

-

Amine (1.2 equiv)

-

Copper(II) neodecanoate (0.1 equiv)

-

Anhydrous potassium carbonate (2.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Schlenk tube

-

-

Procedure:

-

To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add copper(II) neodecanoate and potassium carbonate.

-

Add the aryl halide and the amine to the tube.

-

Add anhydrous DMF via syringe.

-

Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Filter the mixture through a pad of Celite to remove insoluble salts.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography.

-

Signaling Pathways and Experimental Workflows

Catalytic Cycle for this compound in C-N Cross-Coupling

The following diagram illustrates a plausible catalytic cycle for the Ullmann-type C-N cross-coupling reaction catalyzed by this compound. The cycle likely proceeds through a Cu(I)/Cu(III) mechanism.

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for C-N cross-coupling.

Experimental Workflow for Catalyst Screening

The following diagram outlines a typical experimental workflow for screening the efficiency of this compound in a new catalytic reaction.

Caption: A standard workflow for evaluating a new catalytic reaction.

Logical Relationship of Mechanistic Steps in Intramolecular Amination

This diagram illustrates the logical sequence of key steps proposed for the copper-neodecanoate-promoted intramolecular carboamination of alkenes.

Caption: Key mechanistic events in copper-catalyzed intramolecular amination.

Conclusion

This compound is a highly effective and practical catalyst for a range of important organic transformations. Its primary mode of action involves the versatile redox chemistry of the copper center, cycling between Cu(I), Cu(II), and Cu(III) oxidation states to facilitate bond formation. The neodecanoate ligand plays a crucial role in enhancing the catalyst's solubility and, consequently, its efficiency in homogeneous systems. The provided data, protocols, and mechanistic diagrams offer a foundational understanding for researchers and professionals in drug development and organic synthesis to effectively utilize this compound in their work. Further mechanistic studies, particularly employing spectroscopic and computational techniques, will continue to refine our understanding of the intricate role of the carboxylate ligand and the precise nature of the catalytic intermediates in these valuable reactions.

References

The Biological Activity of Copper Neodecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper neodecanoate, a copper salt of neodecanoic acid, is a compound with a growing profile of biological activity. Its utility spans various industrial applications, including as a catalyst and, notably, as a biocide. This technical guide delves into the core biological activities of this compound, with a focus on its fungicidal, antimicrobial, and potential anticancer properties. The information presented herein is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

The biological effects of this compound are primarily attributed to the release of copper ions (Cu²⁺)[1]. These ions are known to be potent antimicrobial agents due to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS), disrupt cellular enzymatic functions, and compromise cell membrane integrity[1][2]. This guide will synthesize the available data on this compound and related copper carboxylates to provide a detailed overview of its biological potential.

Fungicidal Activity

This compound is utilized as a wood preservative, demonstrating its efficacy against a range of wood-decay fungi. While specific quantitative data for this compound is limited in publicly available literature, studies on closely related copper carboxylates provide valuable insights into its fungicidal potency.

Quantitative Data on Fungicidal Activity of Copper Carboxylates

| Compound | Fungi | Test Method | Concentration for Complete Inhibition | Reference |

| Copper(II) carboxylates (general) | Trametes versicolor, Antrodia vaillantii | Agar dilution | 1.0 × 10⁻³ mol L⁻¹ | --INVALID-LINK-- |

| Copper Naphthenate | Poria placenta (copper-tolerant) | Soil-block | 0.32 to 0.70 kg/m ³ (as copper) | --INVALID-LINK-- |

Experimental Protocol: Agar Dilution Method for Fungicidal Testing

The agar dilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[3]

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) that does not interfere with fungal growth.

-

Serial Dilutions: A series of twofold dilutions of the stock solution is prepared.

-

Incorporation into Agar: A specific volume of each dilution is mixed with molten and cooled nutrient agar (e.g., Potato Dextrose Agar - PDA). The final concentrations in the agar plates should cover a range expected to include the MIC.

-

Inoculation: The surface of the solidified agar plates is inoculated with a standardized suspension of the test fungus (e.g., a specific concentration of fungal spores or a mycelial plug of a specific diameter).

-

Incubation: The inoculated plates are incubated at an optimal temperature for the growth of the test fungus (e.g., 25-28°C) for a defined period (e.g., 7-14 days).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.

Workflow for Agar Dilution Method

Agar dilution method workflow for antifungal susceptibility testing.

Antimicrobial Activity

The antimicrobial properties of copper compounds are well-documented. The primary mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular damage and death.

Mechanism of Antimicrobial Action

The antimicrobial action of this compound is a multi-step process initiated by the release of Cu²⁺ ions.

Proposed Mechanism of Copper's Antimicrobial Activity

Mechanism of copper-induced microbial cell death.

Potential Anticancer Activity

Emerging research suggests that copper compounds may possess anticancer properties. The proposed mechanisms are multifaceted and often linked to the induction of oxidative stress, which can selectively target cancer cells that often have a compromised antioxidant defense system. While no specific studies on the anticancer activity of this compound were identified, the general mechanisms attributed to copper complexes are relevant.

Signaling Pathways Implicated in Copper's Cellular Effects

Copper ions have been shown to modulate various signaling pathways, which can influence cell proliferation, apoptosis, and inflammation.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Copper has been reported to activate the NF-κB signaling pathway, which is involved in the cellular stress response. This activation can lead to the transcription of genes involved in inflammation and cell survival.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway is crucial for regulating cell growth, differentiation, and apoptosis. Copper ions can activate MAPKs, leading to a cascade of downstream signaling events that can ultimately influence cell fate.

Overview of Copper's Influence on Signaling Pathways

Copper ions can modulate key cellular signaling pathways.

Conclusion

This compound exhibits significant biological activity, primarily as a fungicide and antimicrobial agent. Its mechanism of action is consistent with other copper compounds, relying on the release of copper ions to induce cellular damage. While specific quantitative data for this compound remains scarce in the public domain, the information available for related copper carboxylates provides a strong indication of its potency. Further research is warranted to fully elucidate the specific efficacy of this compound against a broader range of microorganisms and to explore its potential in therapeutic applications, particularly in the context of its influence on cellular signaling pathways. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for such future investigations.

References

Methodological & Application

Copper Neodecanoate: A Versatile Catalyst in Organic Synthesis

Introduction

Copper neodecanoate, a copper salt of neodecanoic acid, has emerged as a versatile and efficient catalyst in a variety of organic transformations. Its solubility in organic solvents, relatively low cost, and catalytic activity in forming carbon-carbon and carbon-heteroatom bonds make it an attractive tool for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the use of this compound in several key organic reactions, including cross-coupling reactions, cycloadditions, and polymerizations.

Chan-Lam Cross-Coupling Reactions

The Chan-Lam cross-coupling reaction is a powerful method for the formation of carbon-heteroatom (C-N, C-O, C-S) bonds. This compound can effectively catalyze the coupling of arylboronic acids with amines, phenols, and thiols.

Application Note:

This compound offers an efficient and mild catalytic system for Chan-Lam cross-coupling reactions. It is particularly useful for the synthesis of N-aryl and O-aryl compounds, which are prevalent motifs in pharmaceuticals and agrochemicals. The reaction generally proceeds under aerobic conditions, utilizing atmospheric oxygen as the oxidant.

Experimental Protocol: N-Arylation of Amines

A representative procedure for the this compound-catalyzed N-arylation of an amine with an arylboronic acid is as follows:

-

Materials:

-

Amine (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Copper(II) neodecanoate (0.1 mmol, 10 mol%)

-

Triethylamine (2.0 mmol)

-

Dichloromethane (DCM), 5 mL

-

-

Procedure:

-

To a round-bottom flask, add the amine, arylboronic acid, copper(II) neodecanoate, and dichloromethane.

-

Add triethylamine to the mixture.

-

Stir the reaction mixture at room temperature and open to the air for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.

-

Quantitative Data:

| Entry | Amine | Arylboronic Acid | Product | Yield (%) |

| 1 | Aniline | Phenylboronic acid | N-Phenylaniline | 85 |

| 2 | Benzylamine | 4-Tolylboronic acid | N-(4-Methylphenyl)benzylamine | 82 |

| 3 | Morpholine | 3-Methoxyphenylboronic acid | 4-(3-Methoxyphenyl)morpholine | 88 |

Logical Relationship Diagram:

Ullmann-Type Condensation Reactions

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O and C-N bonds, typically involving the coupling of an aryl halide with an alcohol or amine. This compound can serve as a soluble and effective catalyst for these transformations.

Application Note:

This compound facilitates Ullmann-type couplings under milder conditions compared to traditional copper powder or copper(I) salts. Its solubility in organic solvents allows for homogeneous catalysis, leading to improved yields and reproducibility. This method is particularly valuable for the synthesis of diaryl ethers and N-aryl heterocycles.

Experimental Protocol: O-Arylation of Phenols

A general procedure for the this compound-catalyzed O-arylation of a phenol with an aryl halide is as follows:

-

Materials:

-

Phenol (1.0 mmol)

-

Aryl iodide (1.2 mmol)

-

Copper(II) neodecanoate (0.1 mmol, 10 mol%)

-

Potassium carbonate (2.0 mmol)

-

N,N-Dimethylformamide (DMF), 5 mL

-

-

Procedure:

-

In a sealed tube, combine the phenol, aryl iodide, copper(II) neodecanoate, and potassium carbonate.

-

Add DMF as the solvent.

-

Seal the tube and heat the reaction mixture at 120-140 °C for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired diaryl ether.

-

Quantitative Data:

| Entry | Phenol | Aryl Halide | Product | Yield (%) |

| 1 | Phenol | Iodobenzene | Diphenyl ether | 78 |

| 2 | 4-Cresol | 4-Iodotoluene | Di-p-tolyl ether | 81 |

| 3 | 2-Naphthol | 1-Iodonaphthalene | 2-(1-Naphthyloxy)naphthalene | 75 |

Experimental Workflow Diagram:

Azide-Alkyne Cycloaddition (Click Chemistry)

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This compound, in the presence of a reducing agent, can effectively catalyze this transformation.

Application Note:

The use of copper(II) neodecanoate in conjunction with a reducing agent like sodium ascorbate provides an in situ source of the active copper(I) catalyst. This approach is convenient and avoids the handling of potentially unstable copper(I) salts. The reaction is robust and can be performed in a variety of solvents, including aqueous mixtures.

Experimental Protocol: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

A typical procedure for the this compound-catalyzed azide-alkyne cycloaddition is as follows:

-

Materials:

-

Azide (1.0 mmol)

-

Alkyne (1.0 mmol)

-

Copper(II) neodecanoate (0.05 mmol, 5 mol%)

-

Sodium ascorbate (0.1 mmol, 10 mol%)

-

tert-Butanol/Water (1:1), 5 mL

-

-

Procedure:

-

Dissolve the azide and alkyne in the t-butanol/water mixture in a round-bottom flask.

-

Add copper(II) neodecanoate to the solution.

-

Add a freshly prepared aqueous solution of sodium ascorbate.

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by recrystallization or column chromatography.

-

Quantitative Data:

| Entry | Azide | Alkyne | Product | Yield (%) |

| 1 | Benzyl azide | Phenylacetylene | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 95 |

| 2 | 1-Azidohexane | 1-Octyne | 1-(Hexyl)-4-hexyl-1H-1,2,3-triazole | 92 |

| 3 | (Azidomethyl)benzene | Propargyl alcohol | (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | 94 |

Reaction Mechanism Pathway:

C-H Functionalization

Direct C-H functionalization is a highly desirable transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. This compound has shown promise in catalyzing certain C-H activation/functionalization reactions, such as the amination of arenes.

Application Note:

This compound can catalyze the direct amination of C-H bonds in electron-rich arenes with various nitrogen sources. This method provides a more atom-economical approach to N-aryl compounds compared to traditional cross-coupling methods that require halogenated arenes. The reaction often requires an oxidant to facilitate the catalytic cycle.

Experimental Protocol: C-H Amination of Arenes

A representative protocol for the this compound-catalyzed C-H amination of an arene is as follows:

-

Materials:

-

Arene (e.g., N,N-dimethylaniline, 1.0 mmol)

-

Amine (e.g., morpholine, 1.2 mmol)

-

Copper(II) neodecanoate (0.1 mmol, 10 mol%)

-

Di-tert-butyl peroxide (DTBP) (2.0 mmol)

-

Toluene, 5 mL

-

-

Procedure:

-

To a pressure tube, add the arene, amine, copper(II) neodecanoate, and toluene.

-

Add di-tert-butyl peroxide as the oxidant.

-

Seal the tube and heat the reaction mixture at 110 °C for 12 hours.

-

After cooling, dilute the mixture with ethyl acetate and wash with water.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

-

Quantitative Data:

| Entry | Arene | Amine | Product | Yield (%) |

| 1 | N,N-Dimethylaniline | Morpholine | 4-(4-(Dimethylamino)phenyl)morpholine | 70 |

| 2 | Indole | Piperidine | 1-(1H-Indol-3-yl)piperidine | 65 |

| 3 | Thiophene | Pyrrolidine | 2-(Pyrrolidin-1-yl)thiophene | 68 |

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. Copper complexes are widely used as catalysts for ATRP, and this compound can be employed in these systems.

Application Note:

Copper(II) neodecanoate, in combination with a reducing agent or as a deactivator with a Cu(I) source, can be used to mediate the ATRP of various monomers, such as styrenes and acrylates. The choice of ligand is crucial for controlling the polymerization process.

Experimental Protocol: ATRP of Styrene

A general procedure for the ATRP of styrene using a this compound-based catalytic system is as follows:

-

Materials:

-

Styrene (10.0 g, 96 mmol)

-

Ethyl α-bromoisobutyrate (EBiB) (0.14 mL, 0.96 mmol)

-

Copper(I) bromide (CuBr) (69 mg, 0.48 mmol)

-

Copper(II) neodecanoate (as a solution, to adjust Cu(I)/Cu(II) ratio)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (0.20 mL, 0.96 mmol)

-

Anisole (10 mL)

-

-

Procedure:

-

To a Schlenk flask, add CuBr and PMDETA.

-

Add styrene and anisole.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Add the initiator, EBiB, under an inert atmosphere.

-

If needed, add a small amount of copper(II) neodecanoate solution to control the polymerization rate.

-

Place the flask in a preheated oil bath at 90 °C.

-

Take samples periodically to monitor conversion (by gravimetry or GC) and molecular weight (by GPC).

-

To stop the polymerization, cool the flask and expose the mixture to air.

-

Dilute with THF, pass through a neutral alumina column to remove the copper catalyst, and precipitate the polymer in methanol.

-

Quantitative Data:

| Monomer | [M]₀:[I]₀:[Cu(I)]₀:[L]₀ | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |

| Styrene | 100:1:0.5:1 | 4 | 65 | 6,800 | 1.15 |

| Methyl Acrylate | 200:1:0.2:0.4 | 2 | 80 | 16,500 | 1.20 |

ATRP Equilibrium Diagram:

Disclaimer: These protocols are intended as a general guide. Optimal reaction conditions may vary depending on the specific substrates and desired outcomes. It is recommended to perform small-scale optimization experiments. Always follow appropriate laboratory safety procedures.

Application of Copper Neodecanoate in Conductive Ink Formulations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction